molecular formula C19H26N2O3 B14711867 N-Octanoyl-L-tryptophan CAS No. 21394-02-5

N-Octanoyl-L-tryptophan

Cat. No.: B14711867
CAS No.: 21394-02-5
M. Wt: 330.4 g/mol
InChI Key: RQUMERZGMVCZSD-KRWDZBQOSA-N
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Description

N-Octanoyl-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, where an octanoyl (8-carbon) fatty acid chain is attached. Like other tryptophan derivatives, it is a subject of interest in various biochemical research fields . Tryptophan and its metabolites are known to play critical roles as precursors to bioactive molecules, including serotonin and melatonin, and are involved in key metabolic pathways such as the kynurenine shunt . The unique physicochemical properties of the tryptophan indole ring, including its ability to engage in hydrophobic interactions and hydrogen bonding, make it a crucial residue in protein structure and function, particularly in membrane proteins . The specific applications, research value, and mechanism of action for this compound require detailed scientific literature from specialized databases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

21394-02-5

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(octanoylamino)propanoic acid

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-11-18(22)21-17(19(23)24)12-14-13-20-16-10-8-7-9-15(14)16/h7-10,13,17,20H,2-6,11-12H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1

InChI Key

RQUMERZGMVCZSD-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Direct N-Acylation Using Octanoyl Chloride

The most straightforward method for synthesizing N-octanoyl-L-tryptophan involves direct acylation of L-tryptophan’s α-amino group with octanoyl chloride. This approach, adapted from surfactant synthesis protocols, proceeds via nucleophilic attack of the amino group on the acyl chloride. Key steps include:

  • Protection of the Carboxyl Group : L-Tryptophan’s carboxylic acid is typically protected as a methyl ester using SOCl₂/MeOH, preventing unwanted side reactions during acylation.
  • Acylation Reaction : The protected tryptophan methyl ester reacts with octanoyl chloride in the presence of a base (e.g., NaOH or Cs₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Deprotection : The methyl ester is hydrolyzed using LiOH or HCl to yield the free carboxylic acid.

Example Protocol :

  • Reagents : L-Tryptophan methyl ester (1 eq), octanoyl chloride (1.2 eq), NaOH (2 eq), DMSO, 40°C, 4 hours.
  • Yield : >90% conversion reported for analogous N-acylations.

Advantages : Simplicity and scalability.
Challenges : Competing acylation at the indole nitrogen, mitigated by steric hindrance or temporary protection of the indole group.

Mixed Anhydride Method via N-Carboxyanhydrides (NCAs)

N-Carboxyanhydride (NCA)-mediated acylation, demonstrated for valine and peptides, offers a controlled pathway for fatty acylation. Tryptophan-NCA reacts with octanoic acid to form a mixed anhydride intermediate, facilitating acyl transfer:

$$
\text{Tryptophan-NCA} + \text{Octanoic acid} \rightarrow \text{Mixed anhydride} \rightarrow \text{this compound}
$$

Key Steps :

  • NCA Synthesis : L-Tryptophan is converted to its NCA using phosgene or triphosgene.
  • Acylation : The NCA reacts with octanoic acid at pH 8.5, leveraging the nucleophilicity of the carboxylate ion.
  • Purification : Chromatography or recrystallization isolates the product.

Reaction Conditions :

  • Solvent : Aqueous buffer with methanol or ethanol.
  • Yield : ~75% (extrapolated from valine-NCA reactions).

Advantages : High regioselectivity and compatibility with aqueous conditions.
Challenges : NCAs are moisture-sensitive, requiring anhydrous synthesis conditions.

Stepwise Protection and Acylation

Multi-step protocols, common in peptide chemistry, enhance selectivity for complex derivatives. A representative sequence from patent literature involves:

  • Esterification : L-Tryptophan’s carboxyl group is protected as a methyl ester.
  • Boc Protection : The α-amino group is shielded with tert-butoxycarbonyl (Boc) anhydride.
  • Acylation : Octanoyl chloride is introduced under basic conditions (e.g., Cs₂CO₃ in THF).
  • Global Deprotection : Boc and methyl ester groups are removed via acid hydrolysis (HCl) and saponification (LiOH).

Example Data :

Step Reagents/Conditions Yield
Esterification SOCl₂/MeOH, reflux 95%
Boc Protection Boc₂O, NaOH, dioxane 85%
Acylation Octanoyl chloride, Cs₂CO₃, THF 78%
Deprotection 3M HCl/CPME, LiOH 89%
Overall Yield 50%

Advantages : High purity and control over side reactions.
Challenges : Labor-intensive and lower overall yield due to multiple steps.

Enzymatic and Biotechnological Approaches

While chemical methods dominate, emerging biotechnological strategies show promise. For example, acyltransferases or lipases can catalyze regioselective acylation under mild conditions. However, these methods are less documented for this compound and require further optimization.

Comparative Analysis of Methods

The table below synthesizes key data from diverse sources:

Method Key Reagents Conditions Yield Purity
Direct N-Acylation Octanoyl chloride, NaOH DMSO, 40°C, 4h >90% 85–90% (HPLC)
NCA-Mediated Tryptophan-NCA, Octanoic acid pH 8.5, 25°C ~75% 90% (NMR)
Stepwise Protection Boc₂O, Octanoyl chloride THF, Cs₂CO₃, RT 50% >95% (LC-MS)

Purification and Characterization

Purification typically involves:

  • Chromatography : Reverse-phase HPLC or ion-exchange resins.
  • Recrystallization : Ethanol/water mixtures yield crystalline product.
  • Analytical Validation : NMR (¹H, ¹³C), LC-MS, and IR confirm structure.

Chemical Reactions Analysis

Types of Reactions: N-Octanoyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Octanoyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octanoyl-L-tryptophan involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism. .

Comparison with Similar Compounds

Table 1: Key Properties of Tryptophan Derivatives

Compound CAS Number Molecular Weight (g/mol) Key Impurities Regulatory Standard (EP/USP)
N-Acetyltryptophan 54-12-6 ~237.3 Tryptophan (Imp. A) EP
5-Hydroxy-tryptophan 4350-09-8 ~220.2 Not specified EP (Imp. D)
N-Acetyltyrosine N/A ~223.2 N/A EP/USP

Key Observations :

  • N-Acetyltryptophan is acetylated at the amino group, enhancing stability compared to free tryptophan. Its primary impurity, tryptophan (Imp. A), arises from incomplete acetylation during synthesis .
  • 5-Hydroxy-tryptophan differs by a hydroxyl group at the indole ring’s 5-position, altering its metabolic activity and solubility. It is classified as an impurity (Imp. D) in the European Pharmacopoeia (EP) .

Regulatory and Analytical Considerations

  • Acceptance Criteria : For N-Acetyltryptophan, the EP mandates strict control of tryptophan (Imp. A) at levels ≤0.5% . Unspecified impurities in related compounds (e.g., 5-Hydroxy-tryptophan) are controlled at ≤0.1% per general pharmacopeial guidelines .
  • Detection Methods : HPLC-UV is commonly employed for quantifying impurities in these compounds, with retention time matching and spiking studies ensuring specificity .

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